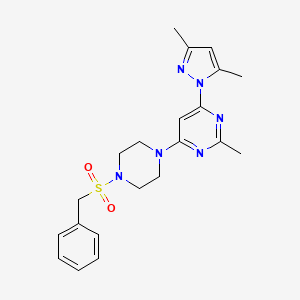
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other notable biological effects.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Pyrazole moiety : Associated with various biological activities including anticancer properties.
- Pyrimidine core : Often implicated in nucleic acid interactions and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of mTORC1 Pathway : Compounds related to this structure have demonstrated the ability to reduce mTORC1 activity, leading to increased autophagy and subsequent cell death in pancreatic cancer cells (MIA PaCa-2) .
- Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis via cell cycle arrest at specific phases (sub-G1 and G2/M), as evidenced by flow cytometric analysis .
- Cytotoxicity Profiles : The compound has been evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line .
Other Biological Activities
Apart from anticancer effects, compounds with similar structural features have been reported to possess additional biological activities:
- Antibacterial and Antifungal Properties : Some derivatives exhibit broad-spectrum antimicrobial effects, making them potential candidates for treating infections .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may contribute to their overall therapeutic profile .
The mechanisms through which these compounds exert their biological effects include:
- Disruption of Autophagic Flux : By interfering with mTORC1 reactivation during starvation conditions, these compounds can disrupt normal cellular homeostasis .
- Inhibition of Tubulin Polymerization : Certain derivatives have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest .
Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazole-based compounds for their anticancer efficacy. The results indicated that one derivative significantly reduced cell viability in MIA PaCa-2 cells and induced apoptosis through mTORC1 inhibition. The study highlighted the potential of these compounds as novel anticancer agents.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were promising compared to standard antibiotics.
Data Summary
| Activity Type | Compound/Derivative | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Anticancer | 4-(4-(benzylsulfonyl)piperazin...) | 0.99 μM | BT-474 |
| Autophagy Modulation | N-(1-benzyl-3,5-dimethyl...) | Submicromolar | MIA PaCa-2 |
| Antibacterial | Various Pyrazole Derivatives | MIC = 50 μg/ml | S. typhi |
| Anti-inflammatory | Pyrazole Derivatives | Not specified | Various |
特性
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-16-13-17(2)27(24-16)21-14-20(22-18(3)23-21)25-9-11-26(12-10-25)30(28,29)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWBSHOUCKYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














